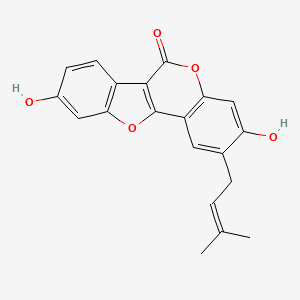

Psoralidin

Description

Psoralidin has been reported in Phaseolus lunatus, Dolichos trilobus, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

3,9-dihydroxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-10(2)3-4-11-7-14-17(9-15(11)22)25-20(23)18-13-6-5-12(21)8-16(13)24-19(14)18/h3,5-9,21-22H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABIJLLNNFURIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171903 | |

| Record name | Psoralidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Psoralidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18642-23-4 | |

| Record name | Psoralidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psoralidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoralidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18642-23-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSORALIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G16ZUQ069L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Psoralidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 - 292 °C | |

| Record name | Psoralidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Psoralidin's Anti-Cancer Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant attention in oncological research for its potent anti-tumor properties.[1] This technical guide provides an in-depth overview of the molecular mechanisms through which psoralidin exerts its effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its signaling pathway modulation, induction of programmed cell death, and inhibition of metastasis. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of complex biological processes to facilitate a thorough understanding of psoralidin's therapeutic potential.

Core Mechanisms of Action

Psoralidin's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and autophagy, as well as the inhibition of cancer cell proliferation and metastasis.[2][3] These effects are orchestrated through the modulation of several key signaling pathways.

Signaling Pathway Modulation

Psoralidin has been shown to interfere with critical signaling cascades that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

a) NF-κB Signaling Pathway:

Psoralidin effectively suppresses the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[4][5] In esophageal and colon cancer cells, psoralidin treatment leads to a dose-dependent inhibition of NF-κB p65 activity. This inhibition contributes to the suppression of downstream anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

b) PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation, growth, and survival. Psoralidin has been demonstrated to inhibit this pathway in various cancer cell lines, including esophageal and androgen-independent prostate cancer cells. By reducing the protein expression of PI3K and Akt, psoralidin curtails the pro-survival signals and promotes apoptosis. The inhibitory effect of psoralidin on esophageal cancer cells can be reversed by a PI3K agonist, confirming the pathway's involvement.

c) FAK Signaling Pathway:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion. In osteosarcoma cells, psoralidin has been found to downregulate the expression of Integrin Subunit Beta 1 (ITGB1), leading to the inhibition of the FAK signaling pathway. This disruption of FAK signaling contributes to the suppression of osteosarcoma cell migration and invasion.

Signaling Pathway Diagram: Psoralidin's Impact on Cancer Cells

Caption: Psoralidin inhibits key survival pathways (PI3K/Akt, FAK, NF-κB) and modulates apoptotic proteins (Bcl-2, Bax) to induce cancer cell death.

Induction of Apoptosis

Psoralidin is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell types. This is achieved through both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: Psoralidin modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in colon and liver cancer cells. This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

-

Extrinsic Pathway: Psoralidin can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. It achieves this by upregulating the expression of the death receptor TRAIL-R2/DR5 on the cell surface of HeLa cells.

Cell Cycle Arrest

Psoralidin can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. In human lung cancer A549 cells, psoralidin induces cell cycle arrest at the G1 phase. In liver cancer HepG2 cells, it triggers G2/M phase arrest. This cell cycle blockade provides an opportunity for DNA repair mechanisms to act or, if the damage is too severe, for apoptosis to be initiated.

Autophagy

In addition to apoptosis, psoralidin can induce autophagy, a cellular self-digestion process, in some cancer cells. In human lung cancer A549 cells and liver cancer HepG2 cells, psoralidin treatment leads to the formation of autophagosomes and upregulation of autophagy markers like LC3-II and Beclin-1. While autophagy can sometimes promote cell survival, in the context of psoralidin treatment, it appears to contribute to autophagy-dependent cell death.

Inhibition of Metastasis

Psoralidin has demonstrated the ability to inhibit the metastatic potential of cancer cells. By downregulating ITGB1 and subsequently inhibiting the FAK and PI3K/Akt signaling pathways in osteosarcoma cells, psoralidin effectively reduces cell migration and invasion, key steps in the metastatic cascade.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of psoralidin across various cancer cell lines.

Table 1: IC50 Values of Psoralidin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Liver Cancer | HepG2 | 9 | |

| Prostate Cancer | DU-145 | 45 | |

| Prostate Cancer | PC-3 | 60 | |

| Breast Cancer (ALDH-) | - | 18-21 | |

| Breast Cancer (ALDH+) | - | 18-21 | |

| Gastric Carcinoma | SNU-1 | 53 µg/ml | |

| Gastric Carcinoma | SNU-16 | 203 µg/ml | |

| Normal Hepatocytes | AML12 | 100 |

Table 2: Effects of Psoralidin on Apoptosis and Cell Cycle

| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Rate (%) | Cell Cycle Arrest Phase | Reference |

| Eca9706 (Esophageal) | 10, 20 | 48 | Significantly increased | - | |

| SW480 (Colon) | 5, 10, 20 | 48 | Dose-dependent increase | - | |

| HeLa (Cervical) | 50 | 48 | 14 | - | |

| HeLa (with TRAIL) | 50 | 48 | 67.1 ± 3.3 | - | |

| A549 (Lung) | 10, 20 | - | - | G1 | |

| HepG2 (Liver) | - | - | - | G2/M |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of psoralidin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of psoralidin on cancer cells.

Protocol:

-

Seed cancer cells (e.g., Eca9706, SW480, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of psoralidin (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Experimental Workflow: Cell Viability Assay

Caption: A typical workflow for assessing cell viability using the MTT assay after psoralidin treatment.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after psoralidin treatment.

Protocol:

-

Treat cancer cells with different concentrations of psoralidin for 48 hours.

-

Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To determine the expression levels of specific proteins involved in signaling pathways and apoptosis.

Protocol:

-

Treat cells with psoralidin as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-PI3K, anti-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis

Objective: To determine the effect of psoralidin on cell cycle distribution.

Protocol:

-

Treat cells with psoralidin for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Psoralidin exhibits significant anti-cancer properties through a multi-pronged mechanism of action. Its ability to modulate key signaling pathways like NF-κB, PI3K/Akt, and FAK, coupled with its capacity to induce apoptosis, cell cycle arrest, and autophagy, and inhibit metastasis, underscores its potential as a promising candidate for cancer therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of psoralidin as a novel anti-cancer agent. Future studies should focus on its in vivo efficacy, bioavailability, and potential for combination therapies to fully harness its therapeutic benefits.

References

- 1. The Coumarin Psoralidin Enhances Anticancer Effect of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms explaining the efficacy of psoralidin in cancer and osteoporosis, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralidin inhibits proliferation and enhances apoptosis of human esophageal carcinoma cells via NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effect of psoralidin in enhancing apoptosis of colon cancer cells via nuclear factor-κB and B-cell lymphoma-2/B-cell lymphoma-2-associated X protein signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Psoralidin in Inflammation: A Technical Guide to Signaling Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-osteoporotic, and notably, anti-inflammatory properties.[1] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by psoralidin in the context of inflammation. It is designed to serve as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex biological processes involved.

Core Signaling Pathways Modulated by Psoralidin

Psoralidin exerts its anti-inflammatory effects by intervening in several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways. Evidence also suggests modulation of the Arachidonic Acid (AA) metabolism pathway through the dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.

Psoralidin has been shown to inhibit the activation of the NF-κB pathway. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and inflammation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. In the context of inflammation, the PI3K/Akt pathway can modulate NF-κB activity.

Psoralidin has been demonstrated to suppress the PI3K/Akt signaling pathway.[2] This inhibition contributes to its anti-inflammatory effects, in part by reducing the downstream activation of NF-κB.

Arachidonic Acid Metabolism: Dual COX-2/5-LOX Inhibition

Arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory lipid mediators. COX-2 is an inducible enzyme that synthesizes prostaglandins (e.g., PGE₂), while 5-LOX is the key enzyme in the biosynthesis of leukotrienes (e.g., LTB₄). Psoralidin is recognized as a dual inhibitor of both COX-2 and 5-LOX, thereby concurrently blocking the production of both prostaglandins and leukotrienes.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of psoralidin from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Psoralidin

| Target | Cell Line | Inducer | Psoralidin Concentration | Observed Effect | Reference |

| NO Production | RAW 264.7 macrophages | LPS | 1-30 µM | Dose-dependent inhibition | |

| iNOS Expression | RAW 264.7 macrophages | LPS | 1-30 µM | Dose-dependent inhibition | |

| COX-2 Expression | Human Lung Fibroblasts | Ionizing Radiation | 50-100 µM | Inhibition of IR-induced COX-2 | |

| PGE₂ Production | Human Lung Fibroblasts | Ionizing Radiation | 50-100 µM | Inhibition of IR-induced PGE₂ | |

| LTB₄ Production | Human Lung Fibroblasts | Ionizing Radiation | 50-100 µM | Blocked IR-induced LTB₄ |

Table 2: In Vivo and Ex Vivo Effects of Psoralidin on Inflammatory Cytokines

| Model | Treatment | Cytokine | Result | Reference |

| LPS-injected mice | Psoralidin (5 or 50 mg/kg, oral) | TNF-α, IL-1β, IL-6 | Markedly down-regulated expression | |

| IR-irradiated mouse lung | Psoralidin (5 mg/kg, i.p.) | TNF-α, TGF-β, ICAM-1 mRNA | Suppressed by half (12h post-IR) | |

| IR-irradiated mouse lung | Psoralidin (5 mg/kg, i.p.) | IL-6, IL-1α/β mRNA | Inhibited by one quarter (12h post-IR) |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the anti-inflammatory effects of psoralidin.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 is commonly used. Human lung fibroblast cells (HFL-1, MRC-5) have also been utilized.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is frequently used to induce an inflammatory response in macrophages.

-

Psoralidin Treatment: Psoralidin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration prior to or concurrently with the inflammatory stimulus.

Western Blot Analysis

Western blotting is a key technique to assess the protein levels and phosphorylation status of components within the signaling pathways.

-

Protein Extraction: Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-Akt, total Akt, COX-2, iNOS, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Procedure: A 96-well plate is coated with a capture antibody specific for the cytokine of interest. After blocking, cell culture supernatants or serum samples, along with a series of known standards, are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). A substrate solution is added to produce a colorimetric signal, which is then measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, gene-specific primers, and the cDNA template.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin or GAPDH) used for normalization.

Emerging and Future Research Directions

While the roles of the NF-κB and PI3K/Akt pathways in psoralidin's anti-inflammatory action are relatively well-established, its effects on other significant inflammatory signaling cascades warrant further investigation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, encompassing p38, JNK, and ERK, is a crucial regulator of inflammatory responses. Studies on other psoralen derivatives have shown modulation of this pathway. Future research should focus on determining the specific effects of psoralidin on the phosphorylation status of p38, JNK, and ERK in inflammatory models.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for signaling by numerous cytokines. While direct evidence for psoralidin's modulation of this pathway in inflammation is currently limited, its ability to suppress cytokine production suggests a potential indirect effect or a direct interaction that remains to be elucidated. Investigating the phosphorylation of key proteins like JAK2 and STAT3 in response to psoralidin treatment would be a valuable next step.

Conclusion

Psoralidin presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and PI3K/Akt signaling pathways, along with the dual suppression of COX-2 and 5-LOX, underscores its potential for therapeutic development. This technical guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and established experimental protocols. Further research into its effects on the MAPK and JAK/STAT pathways will provide a more complete picture of its immunomodulatory properties and pave the way for its potential application in the treatment of inflammatory diseases.

References

- 1. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralidin, a dual inhibitor of COX-2 and 5-LOX, regulates ionizing radiation (IR)-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation and Biological Mechanisms of Psoralidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin, a naturally occurring phenolic compound, is a significant bioactive constituent isolated from the seeds of Psoralea corylifolia L.[1]. This plant, a staple in traditional Chinese and Indian medicine, has garnered considerable scientific interest for its diverse pharmacological properties. Psoralidin, in particular, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and notably, anticancer effects[2][3]. Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways implicated in various diseases. This technical guide provides an in-depth overview of the discovery and isolation of psoralidin, detailed experimental protocols, and an analysis of its mechanisms of action on critical signaling pathways.

Discovery and Isolation of Psoralidin

Psoralidin is one of several bioactive compounds, including psoralen and isopsoralen, that can be extracted from the seeds of Psoralea corylifolia. The isolation and purification of psoralidin involve a multi-step process that typically begins with solvent extraction, followed by chromatographic separation and purification.

Experimental Protocols

1. Extraction of Crude Psoralidin-Containing Mixture

This protocol is adapted from established methods for the extraction of coumarins from Psoralea corylifolia seeds.

-

Materials:

-

Dried seeds of Psoralea corylifolia

-

70% Ethanol

-

Rotary evaporator

-

Filter paper (5 µm)

-

-

Procedure:

-

Grind the dried seeds of Psoralea corylifolia into a coarse powder.

-

For every 50 g of powdered seeds, add 300 mL of 70% ethanol.

-

Perform reflux extraction for 2 hours. This process is repeated twice to ensure maximum extraction of bioactive compounds.

-

Filter the resulting solution through a 5 µm filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under a vacuum to obtain the crude extract.

-

Dry the crude extract in a vacuum oven to remove any residual solvent.

-

2. Chromatographic Purification of Psoralidin

The crude extract, containing a mixture of compounds, is then subjected to chromatographic techniques to isolate psoralidin.

-

Materials:

-

Silica gel for column chromatography

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

-

Thin-Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor them using TLC to identify those containing psoralidin.

-

-

Recrystallization:

-

Combine the psoralidin-rich fractions and concentrate them.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol) and allow it to cool slowly to form crystals.

-

Filter the crystals and wash them with a cold solvent to obtain purified psoralidin.

-

-

3. Purity Analysis by HPLC

The purity of the isolated psoralidin is determined using HPLC.

-

HPLC System and Conditions:

-

Column: C18 analytical column

-

Mobile Phase: Gradient of acetonitrile and water

-

Detection: UV detector at 215, 225, and 275 nm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Data Presentation: Yield and Purity

The following tables summarize the quantitative data related to the extraction and purification of psoralidin and related compounds from Psoralea corylifolia.

| Extraction Method | Solvent | Starting Material | Crude Extract Yield (w/w) | Reference |

| Reflux Extraction | 70% Ethanol | 50 g of dried seeds | 16.56% |

| Compound | Amount in 70% Ethanol Extract (mg/g) | Reference |

| Psoralen | Not specified in this extract | |

| Angelicin | Not specified in this extract | |

| Neobavaisoflavone | Not specified in this extract | |

| Psoralidin | Not specified in this extract | |

| Isobavachalcone | Not specified in this extract | |

| Bavachinin | Not specified in this extract | |

| Bakuchiol | 11.71 |

| Purification Method | Compound | Initial Amount | Final Yield | Purity | Reference |

| Column Chromatography & Recrystallization | Psoralen | Not specified | 0.147% (from seed) | >99% | [4] |

| Column Chromatography | Isopsoralen | Not specified | Not specified | 99.6% | [5] |

Signaling Pathways Modulated by Psoralidin

Psoralidin exerts its biological effects by interacting with and modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Experimental Workflow for Signaling Pathway Analysis

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. Psoralidin has been shown to inhibit this pathway.

-

Mechanism of Action: Psoralidin inhibits the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt at Serine 473. This downstream effect leads to the inhibition of cell viability and the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Psoralidin has been demonstrated to suppress the NF-κB signaling pathway.

-

Mechanism of Action: Psoralidin inhibits the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes that promote cell survival and inflammation.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a kinase that is a central regulator of cell growth, proliferation, and metabolism. The mTOR pathway is often hyperactivated in cancer. Psoralidin has been shown to inhibit mTOR signaling.

-

Mechanism of Action: Psoralidin inhibits the phosphorylation of mTOR, which in turn prevents the phosphorylation of its downstream effectors, p70S6K and 4E-BP1. This leads to an inhibition of protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.

Conclusion

Psoralidin, a key bioactive compound from Psoralea corylifolia, demonstrates significant therapeutic potential, particularly in the realm of oncology. Its isolation and purification, while requiring standard phytochemical techniques, yield a compound with potent and specific inhibitory effects on critical cellular signaling pathways such as PI3K/Akt, NF-κB, and mTOR. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of psoralidin. Further research is warranted to optimize isolation processes for higher yields and to fully elucidate the intricate molecular interactions of psoralidin within these and other signaling cascades.

References

- 1. Pharmacological inhibition of mTORC1 but not mTORC2 protects against human disc cellular apoptosis, senescence, and extracellular matrix catabolism through Akt and autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psoralidin inhibits osteosarcoma growth and metastasis by downregulating ITGB1 expression via the FAK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

Psoralidin Pharmacokinetics and Bioavailability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralidin, a naturally occurring furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Despite its therapeutic potential, the clinical development of psoralidin is hampered by its poor pharmacokinetic profile, primarily its low oral bioavailability. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of psoralidin, with a focus on its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental methodologies, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

Psoralidin's therapeutic promise is underscored by its modulation of key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways. However, a thorough understanding of its pharmacokinetic properties is paramount for its successful translation into a clinical candidate. This guide aims to consolidate the existing preclinical data on psoralidin's ADME profile and bioavailability, providing a foundation for future research and development efforts.

Pharmacokinetics

The pharmacokinetic profile of psoralidin has been primarily investigated in rat models following intravenous and oral administration. These studies reveal that psoralidin exhibits a dose-dependent pharmacokinetic behavior.

Absorption and Bioavailability

Psoralidin demonstrates low oral bioavailability, a significant hurdle for its development as an oral therapeutic agent. Studies in rats have shown that after intragastric administration, the plasma concentrations of psoralidin are low.

Table 1: Pharmacokinetic Parameters of Psoralidin in Rats after Intragastric Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (µg/L·h) | Vd (L/kg) | CL (L/h/kg) | Reference |

| 20 | 148.3 ± 35.2 | 4.2 ± 1.1 | 7.2 ± 0.97 | 1190.9 ± 318.9 | 630.1 ± 168.8 | 105.6 ± 29.2 | [1] |

| 40 | 190.9 ± 38.7 | 4.0 ± 1.1 | 7.1 ± 0.27 | 1680.5 ± 360.2 | 600.1 ± 138.8 | 100.6 ± 22.2 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vd: Apparent volume of distribution; CL: Clearance.

The low oral bioavailability is likely attributable to its poor aqueous solubility and potential first-pass metabolism. To address this limitation, formulation strategies such as nanoencapsulation have been explored. A study demonstrated that nanoencapsulation of psoralidin with chitosan and Eudragit S100 increased its oral bioavailability by 339.02% compared to a simple suspension.

Distribution

While specific quantitative data on the tissue distribution of psoralidin is limited, a high apparent volume of distribution (Vd) of 600.1 ± 138.8 L/kg to 630.1 ± 168.8 L/kg in rats suggests extensive distribution into tissues[1].

For context, studies on the structurally related compounds, psoralen and isopsoralen, also found in Psoralea corylifolia, have shown wide distribution in various tissues after intravenous administration to rats. For psoralen, the area under the curve (AUC) in tissues decreased in the order of liver > lung > heart > kidney > spleen > brain. For isopsoralen, the order was kidney > lung > liver > heart > spleen > brain[2]. This suggests that the liver and kidneys are significant sites of distribution for these related furanocoumarins.

Metabolism

In vitro studies using human and rat liver and intestinal microsomes have shed light on the metabolic pathways of psoralidin. Psoralidin undergoes both phase I (oxidation) and phase II (glucuronidation) metabolism.

Key cytochrome P450 (CYP) isoenzymes involved in the phase I metabolism of psoralidin include CYP1A1, CYP2C8, CYP2C19, and CYP2D6. Phase II metabolism is primarily mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 being the main contributors.

Intrinsic clearance (CLint) values for the formation of the main oxidative metabolite (M1) and glucuronide conjugate (G1) have been determined in human liver microsomes (HLM) and human intestinal microsomes (HIM).

Table 2: In Vitro Intrinsic Clearance of Psoralidin in Human Microsomes

| Metabolite | Microsome | CLint (µL/min/mg protein) |

| M1 (Oxidative) | HLM | 104.3 |

| M1 (Oxidative) | HIM | 57.6 |

| G1 (Glucuronide) | HLM | 543.3 |

| G1 (Glucuronide) | HIM | 75.9 |

These data indicate that psoralidin is efficiently metabolized in both the liver and intestines, which likely contributes to its low oral bioavailability.

Excretion

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the pharmacokinetic and bioavailability studies of psoralidin.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Administration: For oral administration, psoralidin is often dissolved in a vehicle such as sodium carboxymethyl cellulose and administered via intragastric gavage at doses ranging from 20 to 40 mg/kg. For intravenous administration, psoralidin is dissolved in a suitable solvent and administered via the tail vein.

-

Sample Collection: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. An internal standard is added before precipitation to ensure accuracy.

-

Analytical Method: Psoralidin concentrations in plasma are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

In Vivo Pharmacokinetic Study Workflow

UPLC-MS/MS Quantification of Psoralidin

-

Chromatographic System: A UPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for psoralidin and the internal standard to ensure selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

In Vitro Metabolism using Liver Microsomes

-

Microsomes: Pooled human or rat liver microsomes.

-

Incubation Mixture: The incubation mixture typically contains microsomes, psoralidin, and a cofactor (NADPH for phase I reactions or UDPGA for phase II reactions) in a phosphate buffer.

-

Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

References

- 1. Psoralidin, An Herbal Molecule Inhibits PI3K Mediated Akt Signaling In Androgen Independent Prostate Cancer (AIPC) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro cytotoxicity of Psoralidin on various cell lines

In Vitro Cytotoxicity of Psoralidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralidin (PSO), a natural furanocoumarin extracted from the seeds of Psoralea corylifolia L., has garnered significant attention in oncological research.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, antioxidant, and antibacterial effects, its potent anti-cancer activities are of particular interest.[2][3] Numerous in vitro studies have demonstrated that Psoralidin exerts cytotoxic effects against a wide array of human cancer cell lines, including but not limited to, liver, lung, breast, prostate, colon, and esophageal cancers.[4]

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Psoralidin. It summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and elucidates the complex molecular mechanisms and signaling pathways through which it induces cancer cell death.

Quantitative Cytotoxicity Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of Psoralidin have been quantified across various cancer cell lines, with results indicating a dose- and time-dependent inhibition of cell viability.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| HepG2 | Liver Cancer | 9 | Not Specified | |

| A549 | Lung Cancer | 19.2 | 24 | |

| 15.4 | 48 | |||

| 11.8 | 72 | |||

| PC-3 | Prostate Cancer | 45 | Not Specified | |

| SNU-1 | Gastric Carcinoma | ~19.5 (53 µg/ml) | Not Specified | |

| SNU-16 | Gastric Carcinoma | ~74.5 (203 µg/ml) | Not Specified | |

| KB | Oral Carcinoma | 88.1 µg/ml | Not Specified | |

| KBv200 | Oral Carcinoma (Multidrug Resistant) | 86.6 µg/ml | Not Specified | |

| K562 | Chronic Myelogenous Leukemia | 24.4 µg/ml | Not Specified | |

| K562/ADM | CML (Adriamycin Resistant) | 62.6 µg/ml | Not Specified | |

| AML12 | Normal Hepatocytes | 100 | Not Specified |

Note: µg/ml values were converted to µM for SNU-1 and SNU-16 using a molecular weight of 270.28 g/mol for Psoralidin. The original units are provided for clarity where conversion was not directly stated in the source.

Mechanisms of Psoralidin-Induced Cytotoxicity

Psoralidin employs a multi-faceted approach to inhibit cancer cell proliferation and induce cell death. The primary mechanisms identified include the induction of apoptosis, autophagy, cell cycle arrest, and the generation of reactive oxygen species (ROS), which in turn modulate critical signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major mechanism of Psoralidin's anticancer activity. Psoralidin has been shown to induce apoptosis in a dose-dependent manner in various cell lines such as esophageal (Eca9706), colon (SW480), and prostate cancer cells.

Key molecular events in Psoralidin-induced apoptosis include:

-

Caspase Activation: Psoralidin treatment leads to a significant increase in the activity of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspase-9.

-

Mitochondrial Pathway Modulation: It triggers the intrinsic apoptotic pathway by causing a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.

-

Regulation of Bcl-2 Family Proteins: Psoralidin downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thus shifting the cellular balance towards apoptosis.

-

Enhancement of TRAIL-induced Apoptosis: In HeLa and LNCaP prostate cancer cells, Psoralidin enhances apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by increasing the expression of the death receptor TRAIL-R2 (DR5).

Induction of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death. In the context of Psoralidin's effect on cancer cells, it primarily induces autophagic cell death. In human lung cancer A549 cells and liver cancer HepG2 cells, Psoralidin treatment leads to the accumulation of autophagic vacuoles. This is confirmed by the upregulation of key autophagy markers, Beclin-1, and the conversion of LC3-I to LC3-II. The inhibition of autophagy has been shown to reduce Psoralidin-induced cytotoxicity, confirming its role in the cell death process.

Cell Cycle Arrest

Psoralidin can inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle.

-

In human lung cancer A549 cells, Psoralidin causes cell cycle arrest at the G1 phase.

-

In liver cancer HepG2 cells, it triggers G2/M phase arrest.

-

In osteosarcoma cells (143B and MG63), Psoralidin treatment increased the number of cells in the G0/G1 phase.

This arrest is often associated with changes in the expression of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

Generation of Reactive Oxygen Species (ROS)

A pivotal mechanism underlying Psoralidin's cytotoxicity is the induction of oxidative stress through the generation of intracellular Reactive Oxygen Species (ROS). This ROS generation has been observed in prostate, lung, breast, and colon cancer cells.

The surge in ROS levels can:

-

Induce DNA Damage: Psoralidin-triggered ROS can cause DNA damage, activating DNA damage response proteins like γ-H2AX and checkpoint kinases such as ATM, ATR, Chk1, and Chk2.

-

Trigger Apoptosis: ROS can lead to the loss of mitochondrial membrane potential, caspase activation, and subsequent apoptosis.

-

Induce Protective Autophagy: In breast cancer cells, ROS generation mediated by NOX4 can induce a protective autophagic response.

-

Activate Stress-Related Kinases: Elevated ROS levels can activate stress-activated protein kinases like JNK1/2, contributing to apoptotic cell death.

Importantly, the cytotoxic effects of Psoralidin can be reversed by treatment with ROS scavengers like N-acetylcysteine (NAC), confirming the critical role of ROS in its mechanism of action.

Signaling Pathway Modulation

Psoralidin exerts its cytotoxic effects by targeting several key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.

PI3K/Akt and NF-κB Signaling Pathways

The PI3K/Akt and NF-κB pathways are crucial for cell survival and are common targets of Psoralidin. In esophageal and prostate cancer cells, Psoralidin has been shown to:

-

Inhibit the protein expression of PI3K and Akt.

-

Suppress the activity of NF-κB.

-

Downregulate downstream pro-survival signaling.

The inhibition of these pathways suppresses anti-apoptotic signals, thereby promoting programmed cell death. A PI3K agonist was able to reverse the cytotoxic effects of Psoralidin, confirming the pathway's involvement.

Caption: Psoralidin inhibits the PI3K/Akt and NF-κB pro-survival pathways.

ROS-Mediated Signaling

As previously mentioned, ROS generation is a central event in Psoralidin's action. This leads to the activation of downstream pathways responsible for DNA damage response and apoptosis.

Caption: Psoralidin induces ROS, leading to DNA damage, autophagy, and apoptosis.

Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the cytotoxicity of Psoralidin.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2.0 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Psoralidin in culture medium. Remove the old medium from the wells and add 100 µL of the Psoralidin-containing medium at various concentrations (e.g., 0, 5, 10, 20 µM). Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

-

Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Psoralidin for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the percentage of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment & Harvesting: Treat cells with Psoralidin as described for the apoptosis assay. Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A.

-

Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data is used to generate histograms representing the distribution of cells in the different cycle phases.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Psoralidin.

Protocol:

-

Protein Extraction: Following treatment with Psoralidin, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-Bcl-2, anti-LC3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify band intensity using densitometry software.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of Psoralidin.

Caption: A standard workflow for assessing Psoralidin's cytotoxic effects.

Conclusion

Psoralidin demonstrates significant in vitro cytotoxicity against a broad spectrum of cancer cell lines. Its anticancer efficacy is attributed to a complex interplay of mechanisms including the induction of apoptosis and autophagy, cell cycle arrest, and the generation of ROS. Furthermore, Psoralidin modulates critical pro-survival signaling pathways such as PI3K/Akt and NF-κB. This multifaceted mechanism of action makes Psoralidin a promising candidate for further investigation and development as a potential therapeutic agent in oncology. Future studies should focus on in vivo efficacy, bioavailability, and potential combination therapies to fully harness its therapeutic potential.

References

- 1. Psoralidin induces autophagy through ROS generation which inhibits the proliferation of human lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms explaining the efficacy of psoralidin in cancer and osteoporosis, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 4. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]

Psoralidin: A Comprehensive Technical Guide to its Function as a Potential Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoralidin, a natural furanocoumarin isolated from Psoralea corylifolia, has emerged as a significant phytoestrogen with potent activity as an estrogen receptor (ER) modulator.[1] This technical guide provides an in-depth analysis of psoralidin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. Psoralidin acts as a full agonist for both Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), initiating the classical estrogen signaling cascade.[1] Its ability to mimic estradiol (E2) in binding to ERs and subsequently activating estrogen-responsive genes positions it as a promising candidate for further investigation in therapeutic areas related to hormone-receptor modulation, such as osteoporosis and certain estrogen-related conditions.[2][3] However, its lower bioavailability is a consideration for therapeutic development.

Mechanism of Action: An Agonist for ERα and ERβ

Psoralidin functions as a potent agonist for both ERα and ERβ.[1] Its structural similarity to coumestrol, a known phytoestrogen, allows it to effectively bind to the ligand-binding pocket of estrogen receptors. Molecular docking studies have confirmed that psoralidin can mimic the binding interactions of the endogenous estrogen, estradiol (E2). This binding induces a conformational change in the estrogen receptor.

The psoralidin-ER complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) located in the promoter regions of estrogen-responsive genes. This interaction initiates the transcription of these target genes, leading to the observed estrogenic effects. This activation of the classical ER-signaling pathway has been demonstrated in both ER-positive human breast and endometrial cell lines.

Signaling Pathway

The signaling cascade initiated by psoralidin follows the classical estrogen receptor pathway:

Quantitative Data

The following tables summarize the key quantitative findings from studies on psoralidin and its interaction with estrogen receptors.

Table 1: Estrogen Receptor Binding Affinity of Psoralidin

| Compound | Receptor | IC50 (µM) | Binding Affinity Comparison | Reference |

| Psoralidin | ERα | 1.03 | Preferential affinity for ERα | |

| Psoralidin | ERβ | 24.6 | Lower affinity compared to ERα |

IC50 represents the concentration of the compound required to displace 50% of radiolabeled E2 from the receptor.

Table 2: Estrogenic Activity of Psoralidin in a Reporter Gene Assay

| Compound | Concentration | Reporter Gene Expression | Notes | Reference |

| Psoralidin | 10 µM | Maximum induction, comparable to E2-treated cells | Activity completely abolished by ER antagonist |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize psoralidin as an estrogen receptor modulator.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Methodology:

-

Preparation of Rat Uterine Cytosol: Uterine cytosol from Sprague-Dawley rats is prepared to serve as the source of estrogen receptors.

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]-E2 at 1 nM) is incubated with the uterine cytosol in the presence of increasing concentrations of psoralidin (logarithmic increase from 10⁻¹⁰ to 10⁻³ M). A vehicle control (e.g., ethanol or DMSO) is also included.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled estradiol is separated from the free form. This can be achieved using methods such as hydroxylapatite (HAP) slurry.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: A competitive binding curve is generated by plotting the percentage of total [3H]-E2 binding against the log concentration of psoralidin. The IC50 value, the concentration of psoralidin that inhibits 50% of the maximum [3H]-E2 binding, is then calculated.

Cell Proliferation Assay (MCF-7 Cells)

This assay measures the effect of psoralidin on the proliferation of ER-positive breast cancer cells, such as MCF-7.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of psoralidin.

-

Incubation: The treated cells are incubated for a period of 48 hours.

-

MTT Assay: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.

-

Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as DMSO.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Luciferase Reporter Gene Assay

This assay quantifies the ability of psoralidin to activate gene transcription through an estrogen response element.

Methodology:

-

Cell Transfection: Cells, such as HeLa or MCF-7, are transiently transfected with a reporter plasmid containing multiple copies of the estrogen response element upstream of a luciferase gene (e.g., pERE-luciferase). An internal control plasmid expressing Renilla luciferase (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency.

-

Treatment: After 24 hours, the transfected cells are treated with psoralidin, estradiol (as a positive control), and/or a pure ER antagonist like ICI 182,780.

-

Incubation: The cells are incubated for an additional 24 hours to allow for reporter gene expression.

-

Cell Lysis: The cells are harvested and lysed using a passive lysis buffer.

-

Luminescence Measurement: The activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer.

-

Data Normalization: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to confirm the direct binding of the psoralidin-ER complex to the EREs of target genes in a cellular context.

Methodology:

-

Cross-linking: MCF-7 cells are treated with psoralidin, and then protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: An antibody specific to the estrogen receptor (ERα or ERβ) is used to immunoprecipitate the psoralidin-ER-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the ERE of a known estrogen-responsive gene, such as pS2, to quantify the amount of precipitated DNA.

Structure-Activity Relationship

The estrogenic activity of psoralidin and related flavonoids is highly dependent on their chemical structure. Key features that contribute to their binding to the estrogen receptor include:

-

Hydroxyl Groups: The hydroxyl groups on the flavonoid backbone are essential for forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor. Methylation of these hydroxyl groups has been shown to significantly diminish estrogenic potency.

-

Prenyl Group: The prenyl group also plays a crucial role in the interaction with the hydrophobic binding pocket of the ER. Cyclization of the prenyl group can reduce the estrogenic activity.

-

Planar Structure: The planar structure of the coumestan core allows it to fit within the binding site of the estrogen receptor.

Comparative Analysis and Therapeutic Potential

Psoralidin acts as a full ER agonist, in contrast to selective estrogen receptor modulators (SERMs) like tamoxifen and raloxifene, which exhibit tissue-specific agonist and antagonist effects. While tamoxifen and raloxifene are used in breast cancer therapy and prevention due to their antagonist effects in breast tissue, psoralidin's agonistic activity suggests its potential application in conditions where estrogenic effects are desired, such as the prevention of postmenopausal osteoporosis.

The preferential binding of psoralidin to ERα over ERβ suggests that its biological effects may be primarily mediated through the ERα subtype. Further research is warranted to fully elucidate the tissue-specific effects of psoralidin and to compare its efficacy and safety profile with existing hormonal therapies.

Conclusion

Psoralidin is a potent, naturally occurring estrogen receptor agonist with a clear mechanism of action involving the classical ER signaling pathway. The quantitative data on its binding affinity and gene activation, combined with established experimental protocols, provide a solid foundation for its further investigation as a potential therapeutic agent. Its distinct agonistic profile compared to traditional SERMs highlights its potential for applications in estrogen-related conditions where receptor activation is beneficial. Future research should focus on in vivo studies to confirm its efficacy and safety, as well as on strategies to improve its bioavailability for clinical applications.

References

- 1. Psoralidin, a coumestan analogue, as a novel potent estrogen receptor signaling molecule isolated from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationship for estrogenic flavonoids from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of psoralen in human periodontal ligament cells via estrogen receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Psoralidin: A Deep Dive into its Regulatory Effects on NF-κB and MAPK Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Psoralidin, a natural furanocoumarin extracted from the seeds of Psoralea corylifolia, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying psoralidin's therapeutic potential, with a specific focus on its intricate role in modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis, and their dysregulation is often implicated in the pathogenesis of numerous diseases. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of psoralidin's mode of action.

Psoralidin's Impact on the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

Psoralidin has been shown to potently inhibit the NF-κB signaling pathway through multiple mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: Psoralidin treatment has been observed to decrease the phosphorylation of IκBα.[4] By preventing the phosphorylation of IκBα, psoralidin stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby inhibiting NF-κB activation.

-

Reduction of p65 Nuclear Translocation: Consequently, by inhibiting IκBα degradation, psoralidin effectively reduces the nuclear translocation of the p65 subunit of NF-κB.[4] This has been demonstrated in various cell lines, where psoralidin treatment leads to a significant decrease in nuclear p65 levels.

-

Downregulation of NF-κB-Mediated Gene Expression: The ultimate outcome of psoralidin's inhibition of the NF-κB pathway is the downregulation of its target genes. This includes a reduction in the expression of pro-inflammatory cytokines and other molecules involved in inflammation and cell survival.

The inhibitory effect of psoralidin on NF-κB activity has been quantified in several studies, demonstrating its dose-dependent efficacy in various cancer cell lines.

dot

References

- 1. Psoralidin inhibits osteosarcoma growth and metastasis by downregulating ITGB1 expression via the FAK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]

- 3. Mechanisms explaining the efficacy of psoralidin in cancer and osteoporosis, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Psoralidin, An Herbal Molecule Inhibits PI3K Mediated Akt Signaling In Androgen Independent Prostate Cancer (AIPC) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Psoralidin's Antibacterial Potential: A Preliminary Technical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a preliminary investigation into the antibacterial properties of Psoralidin, summarizing available quantitative data, detailing essential experimental protocols for its evaluation, and visualizing its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring Psoralidin as a potential novel antibacterial agent.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial compounds from natural sources. Psoralidin has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and, notably, antibacterial effects.[1][2][3][4][5] It has shown activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further investigation. This guide synthesizes the current understanding of Psoralidin's antibacterial activity to facilitate future research and development.

Quantitative Antibacterial Data

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Psoralidin and its derivatives against various bacterial strains. These values are critical for assessing the potency and spectrum of its antibacterial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Psoralidin and Related Compounds against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Psoralidin | Staphylococcus aureus | >128 | |

| Psoralidin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 256 | |

| Psoralen Derivative (ZM631) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | |

| Neobavaisoflavone | Staphylococcus aureus | 15.6 | |

| Neobavaisoflavone | Staphylococcus epidermidis | 7.80 | |

| Neobavaisoflavone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 7.80 | |

| Isobavachalcone | Staphylococcus aureus | 15.6 | |

| Isobavachalcone | Staphylococcus epidermidis | 7.80 | |

| Isobavachalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 | |

| Bakuchiol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 |

Table 2: Minimum Inhibitory Concentration (MIC) of Psoralidin and Related Compounds against Gram-Negative Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Psoralidin | Escherichia coli | >128 | |

| Psoralidin | Pseudomonas aeruginosa | >128 | |

| Psoralen | Pseudomonas aeruginosa | Not bactericidal | N/A |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of Psoralidin's antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure to determine the MIC and MBC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single colony of the test bacterium.

-

Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-